1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE
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Overview
Description
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Attachment of Methanone Moiety: The final step involves the reaction of the substituted piperazine with 3-methyl-4-nitrobenzoyl chloride under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of Nitro Group: 4-(3-Chloro-phenyl)-piperazin-1-yl-(3-methyl-4-aminophenyl)-methanone.
Substitution of Chloro Group: 4-(3-Substituted-phenyl)-piperazin-1-yl-(3-methyl-4-nitro-phenyl)-methanone.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-methyl-4-aminophenyl)-methanone: Similar structure but with an amine group instead of a nitro group.
[4-(3-Substituted-phenyl)-piperazin-1-yl]-(3-methyl-4-nitro-phenyl)-methanone: Variations in the substituent on the phenyl ring.
Uniqueness
The uniqueness of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
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Molecular Weight |
359.8g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-11-14(5-6-17(13)22(24)25)18(23)21-9-7-20(8-10-21)16-4-2-3-15(19)12-16/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
CMAYDJNYJPAZQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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